molecular formula C8H4N2O3 B1317213 4-Formyl-3-nitrobenzonitrile CAS No. 90178-78-2

4-Formyl-3-nitrobenzonitrile

Cat. No. B1317213
Key on ui cas rn: 90178-78-2
M. Wt: 176.13 g/mol
InChI Key: KNKVNTDAQHBEAW-UHFFFAOYSA-N
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Patent
US08884017B2

Procedure details

4.08 g (23.2 mmol) of 4-cyano-2-nitrobenzaldehyde, 2.46 g (23.2 mmol) of methyl mercaptoacetate and 6.46 ml (46.4 mmol) of triethylamine in 12.3 ml of DMSO are heated at 80° C. for 2.5 h. The reaction solution is poured into 400 ml of ice-water. After addition of 4 ml of acetic acid, the resulting precipitate is filtered off with suction, washed twice with water and dried at 50° C. under reduced pressure overnight. This gives 4.19 g (83.2% of theory) of the title compound.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
6.46 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[C:5]([N+]([O-])=O)[CH:4]=1)#[N:2].[SH:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C(N(CC)CC)C.C(O)(=O)C>CS(C)=O>[C:1]([C:3]1[CH:10]=[CH:9][C:6]2[CH:7]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[S:14][C:5]=2[CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
2.46 g
Type
reactant
Smiles
SCC(=O)OC
Name
Quantity
6.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC2=C(C=C(S2)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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